molecular formula C17H22N2O2S B2399452 (3r,5r,7r)-Adamantan-1-yl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone CAS No. 1797892-89-7

(3r,5r,7r)-Adamantan-1-yl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone

Cat. No. B2399452
CAS RN: 1797892-89-7
M. Wt: 318.44
InChI Key: BSFMNMGZXZQSTO-UHFFFAOYSA-N
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Description

(3r,5r,7r)-Adamantan-1-yl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of medicine. This compound is a derivative of Adamantane, which is a cyclic organic compound that has been studied extensively for its pharmacological properties. The synthesis method of this compound involves several steps, and it has been found to exhibit unique biochemical and physiological effects.

Scientific Research Applications

Novel Tetrahydropyrimidine–Adamantane Hybrids as Anti-inflammatory Agents

Research by Kalita et al. (2015) focused on the synthesis and biological evaluation of novel tetrahydropyrimidine–adamantane hybrids, where compounds exhibited excellent and promising anti-inflammatory activities. This study underscores the potential therapeutic applications of adamantane derivatives in treating inflammation-related conditions (Kalita et al., 2015).

Development of Adamantyl-Imidazolo-Thiadiazoles as Anti-Tuberculosis Agents

Anusha et al. (2015) described a 'green' synthesis protocol for developing 6-(adamantan-1-yl)-2-substituted-imidazo[2,1-b][1,3,4]thiadiazoles (AITs), targeting sterol 14α-demethylase (CYP51) in M. tuberculosis. Among the compounds tested, one showed potent inhibitory activity, comparable to standard drugs, highlighting adamantane derivatives' potential in tuberculosis treatment (Anusha et al., 2015).

Exploration of Adamantane-Derived Indoles as Cannabimimetic Drugs

Banister et al. (2013) synthesized and evaluated adamantane-derived indoles for their cannabimimetic potency, revealing significant bioactivity at CB1 and CB2 receptors. This study provides insights into the psychoactive properties of adamantane compounds and their potential for developing new therapeutic agents (Banister et al., 2013).

Antimicrobial and Anti-Proliferative Activities of Adamantane Derivatives

Al-Mutairi et al. (2019) investigated the antimicrobial activity of 4-(adamantan-1-yl)-3-thiosemicarbazides and related derivatives against various bacteria and Candida albicans. Additionally, some compounds demonstrated significant anti-proliferative activity against human tumor cell lines, emphasizing adamantane derivatives' potential as antimicrobial and anticancer agents (Al-Mutairi et al., 2019).

properties

IUPAC Name

1-adamantyl-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2S/c20-15(19-9-14(10-19)21-16-18-1-2-22-16)17-6-11-3-12(7-17)5-13(4-11)8-17/h1-2,11-14H,3-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSFMNMGZXZQSTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)N4CC(C4)OC5=NC=CS5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3r,5r,7r)-Adamantan-1-yl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone

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